

# Adhesion of *Candida parapsilosis* to Medical Devices: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of the mechanisms governing the adhesion of *Candida parapsilosis* to medical devices, a critical initiating step in the development of device-related infections. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved in this process.

## Introduction

*Candida parapsilosis* has emerged as a significant nosocomial pathogen, particularly in immunocompromised patients and neonates.[1][2] A key virulence factor of this species is its ability to adhere to and form biofilms on a variety of medical devices, including catheters, prosthetic implants, and parenteral nutrition lines.[3][4] This adhesion is a multifactorial process involving specific adhesin proteins, cell surface properties, and secreted enzymes, all of which are orchestrated by complex signaling networks. Understanding these mechanisms at a molecular level is paramount for the development of novel anti-adhesion therapies to combat *C. parapsilosis* infections.

## Molecular Mechanisms of Adhesion

The initial attachment of *C. parapsilosis* to medical device surfaces is mediated by a combination of specific and non-specific interactions.

## The Role of Adhesins

The primary mediators of specific adhesion in *Candida* species are cell wall glycoproteins known as adhesins. In *C. parapsilosis*, the Agglutinin-Like Sequence (Als) family of proteins plays a crucial role.<sup>[5][6]</sup> These large, glycosylated proteins are anchored to the cell wall and recognize and bind to various host and abiotic surfaces.

While the Als family is well-characterized in *Candida albicans*, research is increasingly elucidating their role in *C. parapsilosis*. Several Als proteins have been identified in the *C. parapsilosis* genome, with some showing homology to known *C. albicans* adhesins.<sup>[7][8][9]</sup> For example, the *C. parapsilosis* gene CPAR2\_404800 is an ortholog of *C. albicans* ALS genes and has been shown to be involved in adhesion to biotic surfaces.<sup>[5]</sup>

## Cell Surface Hydrophobicity

Non-specific adhesion is significantly influenced by the physicochemical properties of the fungal cell surface, particularly its hydrophobicity. A more hydrophobic cell surface promotes adhesion to hydrophobic materials commonly used in medical devices, such as silicone and polyurethane. This property is variable among different *C. parapsilosis* isolates.

## Secreted Hydrolytic Enzymes

*C. parapsilosis* secretes a variety of hydrolytic enzymes, including lipases and proteases, which can contribute to the adhesion process.<sup>[10][11]</sup> Secreted lipases, in particular, may modify the surface of medical devices or host tissues, creating a more favorable environment for fungal attachment.

## Quantitative Data on Adhesion to Medical Device Materials

The extent of *C. parapsilosis* adhesion varies depending on the strain, the material of the medical device, and the environmental conditions. The following tables summarize quantitative data from various studies.

Material	Strain(s)	Adhesion Metric	Mean Value ( $\pm$ SD)	Reference(s)
Silicone Elastomer	Multiple clinical isolates	Dry Weight (mg)	Varies by isolate	[12]
Silicone	Multiple clinical isolates	Adhesion Index (%)	0.2% to 91%	[13]
Silicone	ATCC 22019	Adherent Cells (CFU/material)	Not specified	[14]
Polyurethane	Not specified	Not specified	Not specified	
Polyvinyl Chloride (PVC)	Not specified	Not specified	Not specified	

Table 1: Adhesion of *Candida parapsilosis* to Common Medical Device Polymers. While specific CFU/cm<sup>2</sup> data for polyurethane and PVC is not readily available in tabular format, studies indicate that adhesion varies between these materials.

Material	Strain(s)	Adhesion Metric	Mean Value ( $\pm$ SD)	Reference(s)
Copper IUD	8 clinical isolates	Adherent Cells (CFU/fragment)	Isolate Cp9: 18.25 x 10 <sup>2</sup>	[15]
Various Restorative Materials	ATCC 22019	Adherent Cells (CFU/ml)	Varies by material	[16][17]

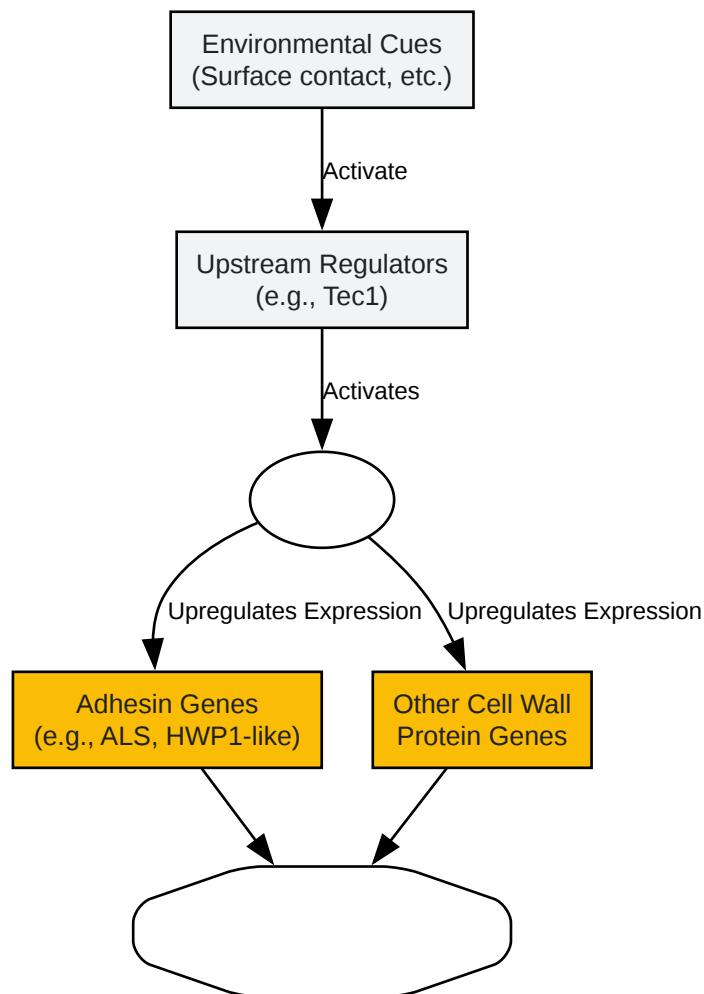
Table 2: Adhesion of *Candida parapsilosis* to Other Medical Materials.

## Signaling Pathways Regulating Adhesion

The expression of adhesins and other factors involved in the attachment of *C. parapsilosis* is tightly controlled by intricate signaling networks that respond to environmental cues.

## The Bcr1 Regulatory Network

The transcription factor Bcr1 is a master regulator of biofilm formation and adhesion in both *C. albicans* and *C. parapsilosis*.<sup>[3][7][11][12][18][19]</sup> Bcr1 controls the expression of a suite of cell wall and adhesin genes. Deletion of BCR1 in *C. parapsilosis* leads to a significant reduction in biofilm formation.<sup>[1][3][6][7][16][18][19][20][21][22]</sup> While the full spectrum of Bcr1 targets in *C. parapsilosis* is still under investigation, it is clear that this regulator plays a central role in orchestrating the adhesive properties of the cell.



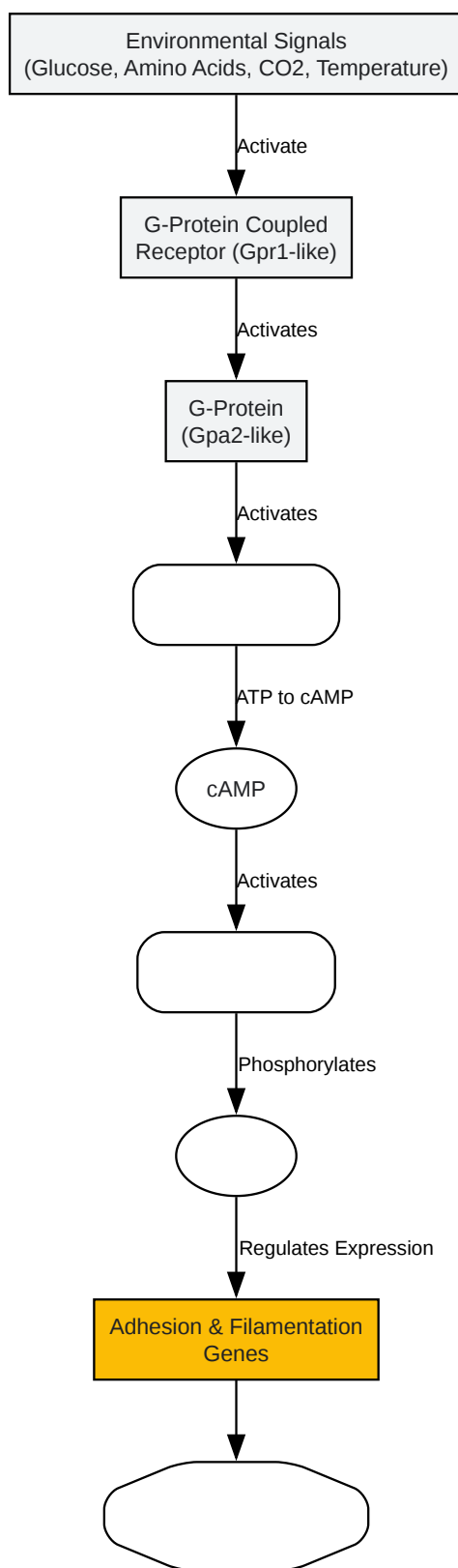
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Bcr1-mediated regulation of adhesion.

## The cAMP-PKA Pathway

The cyclic AMP-dependent protein kinase A (cAMP-PKA) pathway is a highly conserved signaling cascade in fungi that plays a crucial role in morphogenesis, stress responses, and virulence.<sup>[22][23][24]</sup> In *C. parapsilosis*, this pathway is activated by various environmental

signals, such as nutrient availability and temperature, and is critical for the yeast-to-pseudohyphae transition, a morphological change closely associated with biofilm formation.<sup>[25]</sup> Activation of the cAMP-PKA pathway leads to the phosphorylation of downstream transcription factors, such as Efg1, which in turn regulate the expression of genes involved in adhesion and filamentation.<sup>[1][25]</sup>

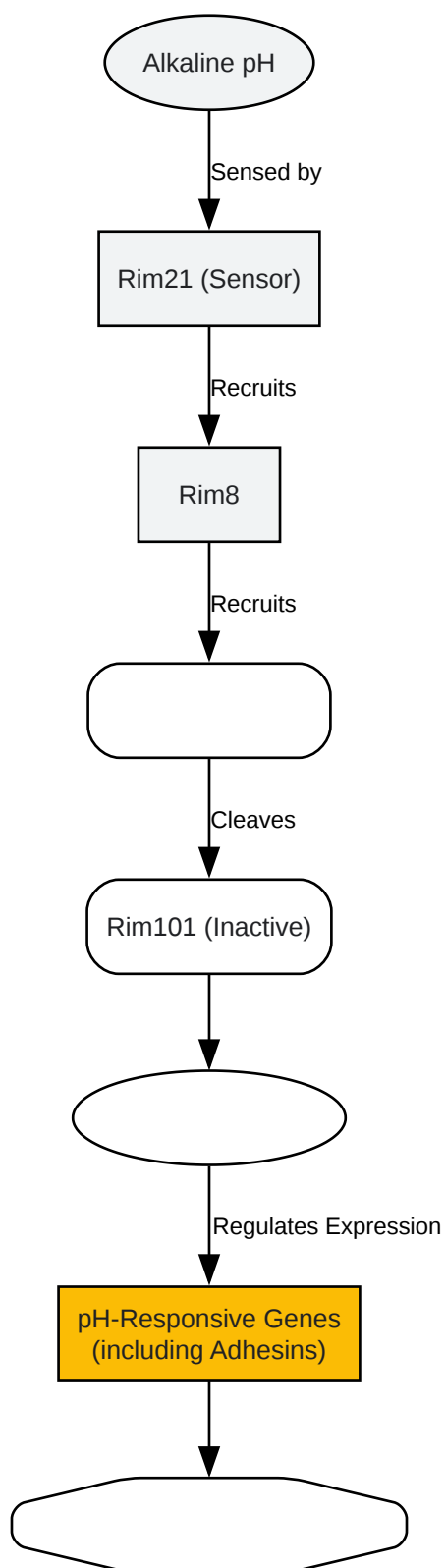


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cAMP-PKA signaling in morphogenesis.

## The Rim101 pH-Sensing Pathway

The Rim101 pathway is a pH-sensing signal transduction cascade that allows fungi to adapt to changes in the ambient pH.<sup>[26][27][28]</sup> This pathway is crucial for virulence as it enables the pathogen to thrive in different host niches with varying pH. The core of the pathway is the transcription factor Rim101, which, upon activation in alkaline environments, is proteolytically cleaved to its active form. Activated Rim101 then translocates to the nucleus to regulate the expression of pH-responsive genes, including those involved in cell wall remodeling and adhesion.<sup>[26][27][28]</sup>



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Rim101 pH-sensing pathway.



## Experimental Protocols

Accurate and reproducible quantification of *C. parapsilosis* adhesion and biofilm formation is essential for research and drug development. Below are detailed methodologies for key in vitro assays.

### Crystal Violet (CV) Assay for Biofilm Quantification

This protocol provides a method to quantify the total biomass of a biofilm.

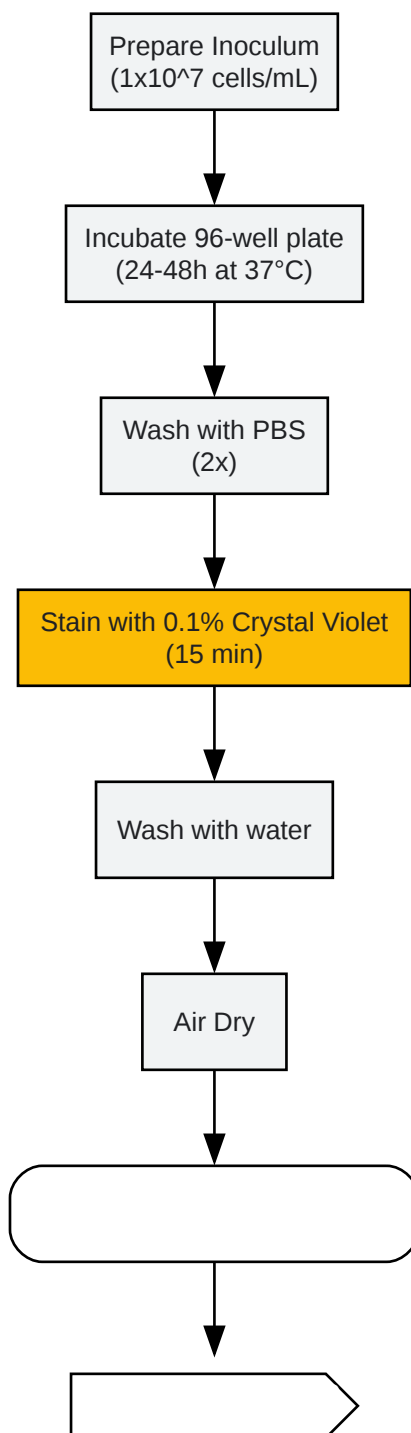
Materials:

- 96-well flat-bottom polystyrene plates
- *C. parapsilosis* culture
- Yeast Nitrogen Base (YNB) medium with 50 mM glucose
- Phosphate-buffered saline (PBS)
- 0.1% (w/v) Crystal Violet solution
- 30% (v/v) Acetic acid in water
- Plate reader

Procedure:

- **Inoculum Preparation:** Grow *C. parapsilosis* in a suitable liquid medium overnight at 30°C with shaking. Wash the cells twice with PBS and resuspend in YNB medium to a final concentration of  $1 \times 10^7$  cells/mL.
- **Biofilm Formation:** Add 100 µL of the cell suspension to each well of a 96-well plate. Incubate the plate at 37°C for 24-48 hours without shaking.
- **Washing:** Gently aspirate the medium from each well and wash twice with 200 µL of PBS to remove non-adherent cells.

- Staining: Add 125  $\mu$ L of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
- Washing: Remove the Crystal Violet solution and wash the plate by immersing it in a beaker of water. Repeat until no excess stain is visible.
- Drying: Invert the plate on a paper towel and allow it to air dry completely.
- Solubilization: Add 200  $\mu$ L of 30% acetic acid to each well to solubilize the bound dye.
- Quantification: Transfer 125  $\mu$ L of the solubilized dye to a new flat-bottom 96-well plate and measure the absorbance at 570-590 nm using a plate reader.



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Crystal Violet assay workflow.

## XTT Reduction Assay for Biofilm Metabolic Activity

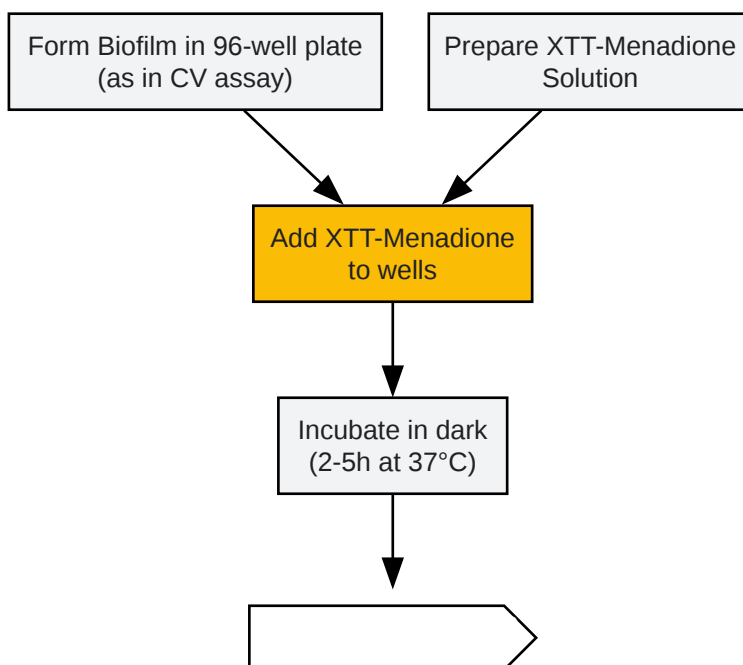
This assay measures the metabolic activity of viable cells within a biofilm.

**Materials:**

- 96-well flat-bottom polystyrene plates with pre-formed biofilms (as in CV assay)
- XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)
- Menadione solution (10 mM in acetone)
- PBS
- Plate reader

**Procedure:**

- Biofilm Formation: Form biofilms in a 96-well plate as described in the CV assay protocol (steps 1-3).
- Reagent Preparation: Prepare the XTT-menadione solution immediately before use. For each 1 mL of XTT solution, add 5  $\mu$ L of menadione solution.
- Assay: Add 100  $\mu$ L of the XTT-menadione solution to each well containing a biofilm and to control wells without biofilm.
- Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time may need to be optimized depending on the strain and biofilm density.
- Quantification: Measure the absorbance of the formazan product at 490 nm using a plate reader.



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XTT reduction assay workflow.

## Adhesion Assay to Silicone Catheters

This protocol describes a method to quantify the initial adhesion of *C. parapsilosis* to silicone catheter material.

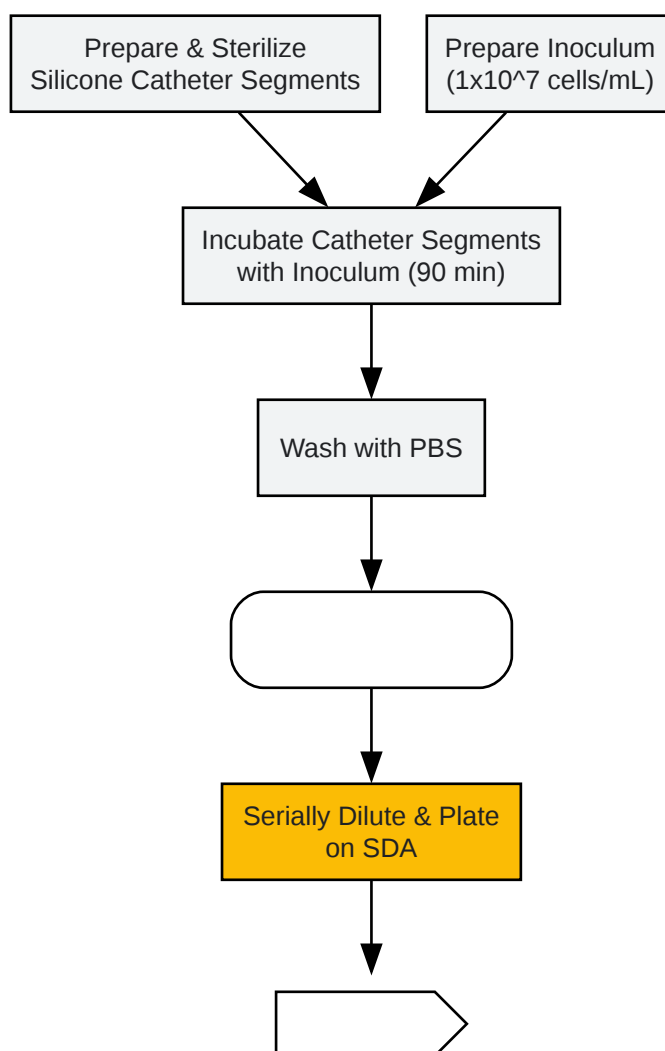
Materials:

- Silicone catheter segments (e.g., 1 cm length)
- *C. parapsilosis* culture
- YNB medium with 50 mM glucose
- PBS
- Sterile forceps
- 24-well tissue culture plates

- Sabouraud Dextrose Agar (SDA) plates
- Sonicator

Procedure:

- Catheter Preparation: Cut silicone catheters into 1 cm segments, sterilize them, and place one segment in each well of a 24-well plate.
- Inoculum Preparation: Prepare a cell suspension of *C. parapsilosis* at  $1 \times 10^7$  cells/mL in YNB medium.
- Adhesion Phase: Add 1 mL of the cell suspension to each well containing a catheter segment. Incubate at 37°C for 90 minutes with gentle agitation.
- Washing: Using sterile forceps, remove the catheter segments and wash them by dipping them three times in a beaker of sterile PBS to remove non-adherent cells.
- Cell Recovery: Place each washed catheter segment in a microcentrifuge tube containing 1 mL of PBS. Sonicate for 5-10 minutes to dislodge the adherent cells.
- Quantification: Serially dilute the cell suspension and plate onto SDA plates. Incubate at 30°C for 24-48 hours and count the colony-forming units (CFU). Express the results as CFU per square centimeter (CFU/cm<sup>2</sup>) of the catheter segment.



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Silicone catheter adhesion assay.

## Conclusion

The adhesion of *Candida parapsilosis* to medical devices is a complex process that represents a critical first step in the pathogenesis of device-related infections. This guide has provided an overview of the key molecular players, the influence of material properties, and the intricate signaling pathways that govern this process. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers and drug development professionals. A deeper understanding of these mechanisms will undoubtedly pave the way for the development of novel therapeutic strategies aimed at preventing *C. parapsilosis* adhesion and subsequent biofilm formation, ultimately improving patient outcomes.

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